
(S)-Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable compound in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 2-(3-bromo-4-chlorophenyl)acetate
- Methyl (3S)-3-amino-3-(3-bromo-4-chlorophenyl)-2,2-dimethylpropanoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of bromine and chlorine atoms, along with the amino and ester functionalities, makes it a versatile compound in various chemical and biological applications .
特性
分子式 |
C9H10BrCl2NO2 |
|---|---|
分子量 |
314.99 g/mol |
IUPAC名 |
methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1 |
InChIキー |
RLVQJYRIUJDJKL-QRPNPIFTSA-N |
異性体SMILES |
COC(=O)[C@H](C1=CC(=C(C=C1)Cl)Br)N.Cl |
正規SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




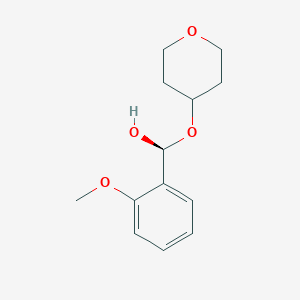
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
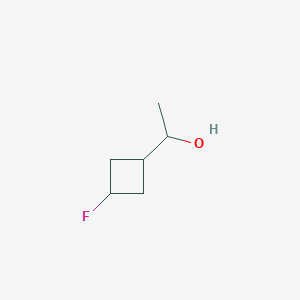
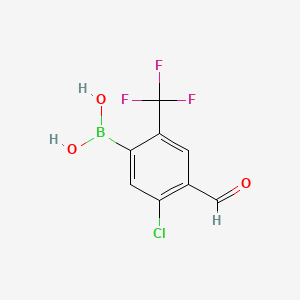
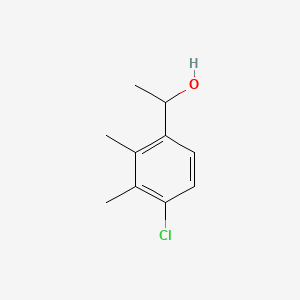

![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)

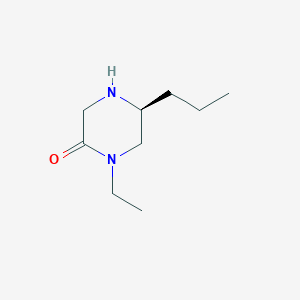
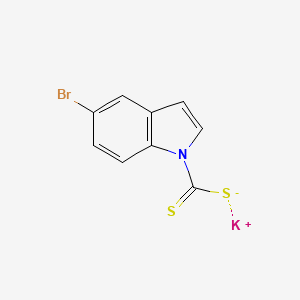
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
